molecular formula C33H38Cl2N6O7S2 B1665335 Avatrombopag maleate CAS No. 677007-74-8

Avatrombopag maleate

Número de catálogo: B1665335
Número CAS: 677007-74-8
Peso molecular: 765.7 g/mol
Clave InChI: MISPBGHDNZYFNM-BTJKTKAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El maleato de avatrombopag es un agonista del receptor de trombopoyetina, de molécula pequeña y biodisponible por vía oral. Se ha desarrollado para el tratamiento de trastornos trombocitopénicos, particularmente en pacientes con enfermedad hepática crónica que están programados para someterse a un procedimiento. El maleato de avatrombopag estimula la producción de plaquetas, reduciendo así la necesidad de transfusiones de plaquetas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del maleato de avatrombopag implica múltiples pasos. Un método incluye la disolución de avatrombopag en tetrahidrofurano, la adición de ácido maleico y la agitación a 45-55 °C. Luego, la mezcla se enfría a temperatura ambiente, se filtra, se lava y se seca para obtener maleato de avatrombopag .

Métodos de producción industrial: Para la producción industrial, el maleato de avatrombopag se puede sintetizar disolviendo avatrombopag en dimetilformamida (DMF), agregando un disolvente pobre y agitando a temperaturas inferiores a 60 °C. Luego, la mezcla se enfría, cristaliza y se filtra para obtener un sólido blanco, que se seca para producir maleato de avatrombopag .

Análisis De Reacciones Químicas

Tipos de reacciones: El maleato de avatrombopag experimenta varias reacciones químicas, que incluyen:

    Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

    Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

    Sustitución: Implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes:

    Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

    Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados reducidos .

Aplicaciones Científicas De Investigación

Chronic Liver Disease

Avatrombopag is primarily indicated for treating thrombocytopenia in patients with chronic liver disease scheduled for invasive procedures. Clinical trials have demonstrated its effectiveness in raising platelet counts significantly, thus reducing the need for platelet transfusions.

  • Phase III Trials : Two pivotal trials (ADAPT-1 and ADAPT-2) showed that avatrombopag significantly increased platelet counts in patients with severe thrombocytopenia (platelet count <50 × 10^9/L). In these studies, a higher percentage of patients receiving avatrombopag achieved the primary endpoint of a platelet count ≥50 × 10^9/L compared to placebo groups .
Study Treatment Group Primary Endpoint Achievement Placebo Group
ADAPT-166% (low baseline)47% vs. 23%23%
ADAPT-269% (low baseline)88% vs. 35%35%

Immune Thrombocytopenia (ITP)

Avatrombopag is also being investigated for its efficacy in treating chronic immune thrombocytopenia (ITP). In clinical settings, it has shown promise in increasing platelet counts and reducing the need for rescue therapies such as platelet transfusions.

  • Efficacy Studies : Randomized trials indicated that avatrombopag significantly improved platelet responses compared to placebo, with dose-response relationships observed across various cohorts .

Chemotherapy-Induced Thrombocytopenia

Research is ongoing into the use of avatrombopag for preventing chemotherapy-induced thrombocytopenia (CIT). Given its mechanism of action, it may help mitigate the drop in platelet counts often experienced during chemotherapy regimens.

Safety Profile

Avatrombopag has been generally well tolerated among patients. Common adverse effects reported include gastrointestinal disturbances and post-procedural complications; however, these were comparable to placebo groups . The risk of generating neutralizing antibodies is notably low due to its small molecule nature, which enhances its safety profile.

Pharmacokinetics and Mechanism of Action

Avatrombopag is characterized by:

  • Oral Bioavailability : It is administered orally, allowing for convenient dosing.
  • Mechanism of Action : By binding to the thrombopoietin receptor (TPOR), it stimulates megakaryocyte proliferation from bone marrow progenitor cells, leading to increased platelet production without affecting platelet activation .

Future Directions and Research

Ongoing studies aim to further elucidate the role of avatrombopag in various patient populations and conditions:

  • Expanded Indications : Research continues into its potential use beyond chronic liver disease and ITP.
  • Long-term Efficacy : Studies are assessing the durability of response over extended treatment periods and its impact on quality of life for patients undergoing frequent medical procedures.

Mecanismo De Acción

El maleato de avatrombopag se une y estimula el receptor de trombopoyetina (c-Mpl), lo que lleva a la proliferación y diferenciación de los megacariocitos a partir de las células progenitoras de la médula ósea. Esto da como resultado un aumento en la producción de plaquetas. El maleato de avatrombopag no compite con la trombopoyetina por la unión al receptor y tiene un efecto aditivo con la trombopoyetina sobre la producción de plaquetas .

Compuestos Similares:

    Eltrombopag: Otro agonista del receptor de trombopoyetina que se utiliza para el tratamiento de la trombocitopenia.

    Romiplostim: Un agonista del receptor de trombopoyetina basado en péptidos que se utiliza para el tratamiento de la trombocitopenia inmune.

Comparación:

El maleato de avatrombopag destaca por su biodisponibilidad oral y su falta de hepatotoxicidad, lo que lo convierte en un agente terapéutico único y valioso en el tratamiento de trastornos trombocitopénicos.

Comparación Con Compuestos Similares

    Eltrombopag: Another thrombopoietin receptor agonist used for the treatment of thrombocytopenia.

    Romiplostim: A peptide-based thrombopoietin receptor agonist used for the treatment of immune thrombocytopenia.

Comparison:

This compound stands out due to its oral bioavailability and lack of hepatotoxicity, making it a unique and valuable therapeutic agent in the treatment of thrombocytopenic disorders.

Actividad Biológica

Avatrombopag maleate, marketed as Doptelet, is a second-generation thrombopoietin receptor (TPO) agonist developed for the treatment of thrombocytopenia, particularly in patients with chronic liver disease and those undergoing chemotherapy. This compound has garnered attention due to its mechanism of action, pharmacokinetics, and clinical efficacy in increasing platelet counts.

Avatrombopag functions as an agonist for the thrombopoietin receptor (TPOR), stimulating megakaryocyte proliferation and differentiation from bone marrow progenitor cells. This leads to increased platelet production without competing with endogenous thrombopoietin for receptor binding. The drug's unique mechanism allows it to enhance platelet production effectively while minimizing the risk of excessive platelet activation, which can lead to thrombotic events .

Key Mechanistic Insights:

  • Binding Affinity : Avatrombopag binds to TPOR, mimicking the biological effects of TPO.
  • Platelet Production : It promotes megakaryocyte maturation, leading to increased platelet counts.
  • Pharmacodynamics : In clinical studies, a dose-dependent increase in platelet counts was observed within 3 to 5 days post-administration, peaking at 10 to 13 days .

Pharmacokinetics

The pharmacokinetic profile of avatrombopag indicates a mean peak concentration achieved within 5 to 8 hours after oral administration. The drug exhibits a half-life of approximately 16 to 18 hours. Notably, food intake does not significantly affect the absorption rate but reduces pharmacokinetic variability .

Table: Pharmacokinetic Parameters of Avatrombopag

ParameterValue
Peak Concentration (Cmax)166 ng/mL
Area Under Curve (AUC)4198 ng·hr/mL
Half-Life16-18 hours
Time to Peak5-8 hours

Clinical Efficacy

Avatrombopag has been evaluated in several clinical trials demonstrating its efficacy in increasing platelet counts in various patient populations:

  • Chronic Liver Disease : Approved by the FDA for treating periprocedural thrombocytopenia based on phase III trials that showed significant increases in platelet counts compared to placebo .
  • Chemotherapy-Induced Thrombocytopenia : Ongoing studies are assessing its effectiveness in patients undergoing chemotherapy, with preliminary results indicating promising outcomes .
  • Immune Thrombocytopenia : Two randomized trials have shown efficacy in this indication, further expanding its therapeutic potential .

Case Study Example

In a recent clinical trial involving patients with chronic liver disease scheduled for invasive procedures, participants receiving avatrombopag demonstrated a statistically significant increase in platelet counts compared to those receiving placebo. The results highlighted the drug's ability to mitigate risks associated with low platelet levels during surgical interventions.

Safety Profile

The safety profile of avatrombopag has been extensively studied. Common adverse effects include headache, fatigue, and gastrointestinal symptoms. Importantly, there is no significant increase in thrombotic events compared to placebo groups, which aligns with its pharmacodynamic properties that limit excessive platelet activation .

Table: Summary of Adverse Effects

Adverse EffectIncidence (%)
Headache15
Fatigue12
Nausea10
Thrombotic Events<1

Propiedades

IUPAC Name

(Z)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34Cl2N6O3S2.C4H4O4/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;5-3(6)1-2-4(7)8/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISPBGHDNZYFNM-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38Cl2N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027855
Record name Avatrombopag maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677007-74-8
Record name Avatrombopag maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677007748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avatrombopag maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVATROMBOPAG MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDW7M2P1IS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avatrombopag maleate
Reactant of Route 2
Avatrombopag maleate
Reactant of Route 3
Avatrombopag maleate
Reactant of Route 4
Avatrombopag maleate
Reactant of Route 5
Avatrombopag maleate
Reactant of Route 6
Avatrombopag maleate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.